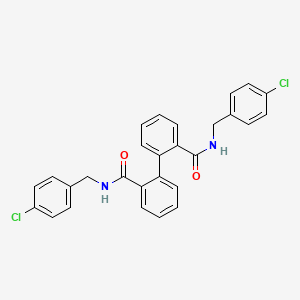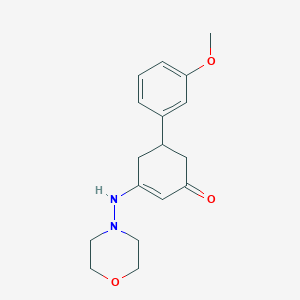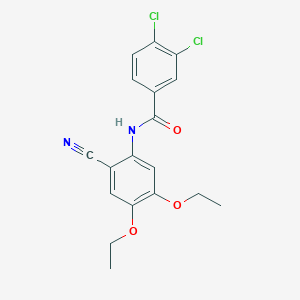![molecular formula C18H26ClNO2 B11088262 5-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]pentanamide](/img/structure/B11088262.png)
5-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PENTANAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 5-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PENTANAMIDE typically involves multiple steps. One method involves the reaction of cyclohexene with 5-chloropentanoyl chloride in the presence of a catalyst such as concentrated sulfuric acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PENTANAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on various biological systems to understand its potential as a therapeutic agent.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PENTANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may be beneficial for therapeutic purposes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 5-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PENTANAMIDE stands out due to its unique combination of chemical properties. Similar compounds include:
- 5-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}BUTANAMIDE
- 5-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}HEXANAMIDE
Properties
Molecular Formula |
C18H26ClNO2 |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
5-chloro-N-[1-[(4-hydroxyphenyl)methyl]cyclohexyl]pentanamide |
InChI |
InChI=1S/C18H26ClNO2/c19-13-5-2-6-17(22)20-18(11-3-1-4-12-18)14-15-7-9-16(21)10-8-15/h7-10,21H,1-6,11-14H2,(H,20,22) |
InChI Key |
KWMXODINKKTRMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)O)NC(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11088201.png)
![3'-(4-chlorophenyl)-1-[(4-methylpiperidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11088215.png)
![1-(4-Ethoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11088217.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11088225.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11088232.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate](/img/structure/B11088248.png)

![5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11088265.png)
![(2Z)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11088267.png)
![1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B11088270.png)
![2-[5'-Benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide](/img/structure/B11088274.png)
